molecular formula C8H6N2 B14336030 1H-2,7-Methanocyclopenta[b]pyrazine CAS No. 98679-27-7

1H-2,7-Methanocyclopenta[b]pyrazine

Cat. No.: B14336030
CAS No.: 98679-27-7
M. Wt: 130.15 g/mol
InChI Key: HJNSLOATMNQUGH-UHFFFAOYSA-N
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Description

1H-2,7-Methanocyclopenta[b]pyrazine is a nitrogen-containing heterocyclic compound that features a fused ring structure comprising a cyclopentane ring and a pyrazine ring. This compound is part of a broader class of heterocycles known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-2,7-Methanocyclopenta[b]pyrazine typically involves cyclization reactions. One common method is the cycloaddition of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentadiene with diazomethane can yield the desired compound through a [3+2] cycloaddition mechanism .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic processes or continuous flow synthesis. These methods ensure higher yields and purity, making the compound suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: 1H-2,7-Methanocyclopenta[b]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-2,7-Methanocyclopenta[b]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-2,7-Methanocyclopenta[b]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, thereby modulating various signaling pathways. This inhibition is often achieved through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Uniqueness: 1H-2,7-Methanocyclopenta[b]pyrazine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its fused cyclopentane and pyrazine rings provide a rigid framework that can interact with various biological targets, making it a valuable scaffold in drug discovery .

Properties

CAS No.

98679-27-7

Molecular Formula

C8H6N2

Molecular Weight

130.15 g/mol

IUPAC Name

3,9-diazatricyclo[5.2.1.04,8]deca-1,3,5,7-tetraene

InChI

InChI=1S/C8H6N2/c1-2-7-8-5(1)3-6(10-8)4-9-7/h1-2,4,10H,3H2

InChI Key

HJNSLOATMNQUGH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C(=NC=C1N3)C=C2

Origin of Product

United States

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